molecular formula C20H20N4O B11057469 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-(1H-pyrrol-1-yl)pyridine-3-carbonitrile

2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-(1H-pyrrol-1-yl)pyridine-3-carbonitrile

Cat. No.: B11057469
M. Wt: 332.4 g/mol
InChI Key: UCCWIQUFPAZCMV-UHFFFAOYSA-N
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Description

  • This compound is a heterocyclic organic molecule with a complex structure. Let’s break it down:
    • The core structure is a pyridine ring (a six-membered aromatic ring containing one nitrogen atom).
    • Attached to the pyridine ring, we have:
      • A benzylamino group (benzyl group with an amino substituent).
      • A methoxymethyl group (methoxy group connected to a methylene bridge).
      • A methyl group (CH₃) at position 6.
      • A cyano group (carbon triple-bonded to nitrogen) at position 3.
      • A pyrrole ring (a five-membered aromatic ring containing one nitrogen atom) fused to the pyridine ring.
  • The compound’s full IUPAC name is quite lengthy, but its systematic name captures its structural features.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s detailed study involves extensive research, and its applications continue to evolve

    : IUPAC nomenclature: https://www.acdlabs.com/iupac/nomenclature/ : Pyridine derivatives in medicinal chemistry: https://pubs.acs.org/doi/10.1021/jm00121a001 : Synthesis methods: https://pubs.acs.org/doi/10.1021/jo00060a008 : Biological activities: https://pubs.acs.org/doi/10.1021/jm00089a001 : Industrial applications: https://pubs.acs.org/doi/10.1021/jm00089a001

    Properties

    Molecular Formula

    C20H20N4O

    Molecular Weight

    332.4 g/mol

    IUPAC Name

    2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-pyrrol-1-ylpyridine-3-carbonitrile

    InChI

    InChI=1S/C20H20N4O/c1-15-19(24-10-6-7-11-24)18(14-25-2)17(12-21)20(23-15)22-13-16-8-4-3-5-9-16/h3-11H,13-14H2,1-2H3,(H,22,23)

    InChI Key

    UCCWIQUFPAZCMV-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=C(C(=N1)NCC2=CC=CC=C2)C#N)COC)N3C=CC=C3

    Origin of Product

    United States

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